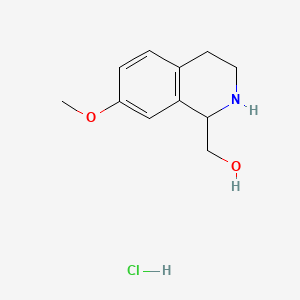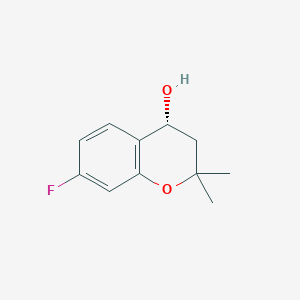
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound belonging to the class of benzopyrans. This compound is characterized by the presence of a fluorine atom at the 7th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the dihydro-2H-1-benzopyran ring system. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves several steps, including the formation of the benzopyran ring system and the introduction of the fluorine and hydroxyl groups. One common synthetic route involves the cyclization of a suitable precursor, followed by selective fluorination and hydroxylation reactions. Industrial production methods may involve optimizing these steps to achieve high yields and purity.
Análisis De Reacciones Químicas
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Exploring its therapeutic potential for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Its use in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects.
Comparación Con Compuestos Similares
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be compared with other benzopyran derivatives, such as:
(4R)-7-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a chlorine atom instead of fluorine.
(4R)-7-methyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a methyl group instead of fluorine.
(4R)-7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a hydroxyl group instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m1/s1 |
Clave InChI |
VKQRGTIFVIJNBM-SECBINFHSA-N |
SMILES isomérico |
CC1(C[C@H](C2=C(O1)C=C(C=C2)F)O)C |
SMILES canónico |
CC1(CC(C2=C(O1)C=C(C=C2)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)

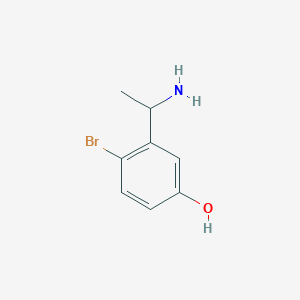
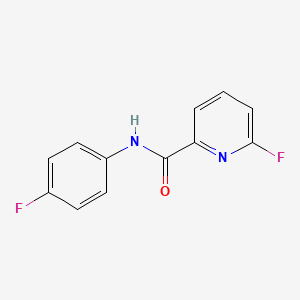
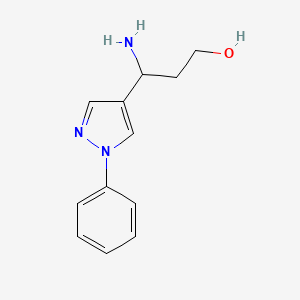
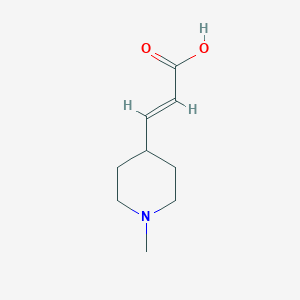


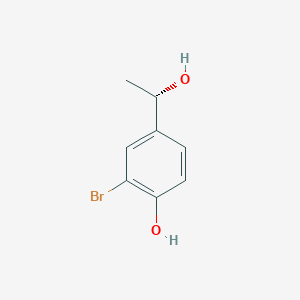

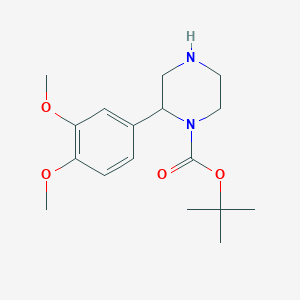
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
